![molecular formula C21H15ClN6O3S B2609661 2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine CAS No. 1113105-10-4](/img/no-structure.png)

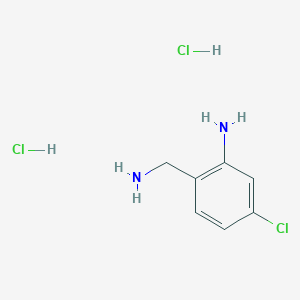

2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and methylphenyl groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperazine rings, for instance, can participate in a variety of reactions, including substitutions and additions .Scientific Research Applications

Neuropharmacological Potential

Research indicates the exploration of piperazine and pyrazine derivatives as neuropharmacological agents due to their affinity and selectivity for certain receptor subtypes, which could lead to new treatments for neurological disorders. For instance, compounds with a piperazine moiety have been evaluated for their potential as partial agonists of 5-HT3 receptors, showing varying degrees of selectivity and efficacy. These compounds have demonstrated anxiolytic-like activity in vivo, indicating potential applications in anxiety disorder treatment (Rault et al., 1996).

Antibacterial and Antimicrobial Applications

Derivatives of piperazine linked with benzofuran and pyrazole rings have shown significant antibacterial and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have demonstrated superior efficacy compared to traditional antibiotics like Ciprofloxacin in inhibiting biofilm formations, highlighting their potential in treating bacterial infections resistant to standard treatments (Mekky & Sanad, 2020).

Anticancer Research

The exploration of piperazine and pyrazine derivatives extends into anticancer research, where compounds exhibit promising inhibitory activities against various cancer cell lines. For example, certain pyrazolines and amino pyrimidines derived from these chemical structures have been synthesized and screened for their antibacterial activity, implicating a broader spectrum of potential therapeutic applications, including anticancer properties (Solankee & Patel, 2004).

Enzyme Inhibition

In addition to their antimicrobial and anticancer potentials, some derivatives have been identified as potent inhibitors of the MurB enzyme, an essential factor in bacterial cell wall synthesis. This suggests a novel approach to targeting bacterial growth and survival, providing a pathway to developing new antibiotics capable of overcoming resistance mechanisms (Mekky & Sanad, 2020).

Mechanism of Action

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine' involves the reaction of 2-chloro-3-[(2-methylphenyl)thio]pyrazine with 2-mercaptoethylamine hydrochloride, followed by the reaction of the resulting intermediate with 4-fluorophenylpiperazine and then with 2-oxoethylthiol to obtain the final product.", "Starting Materials": [ "2-chloro-3-[(2-methylphenyl)thio]pyrazine", "2-mercaptoethylamine hydrochloride", "4-fluorophenylpiperazine", "2-oxoethylthiol" ], "Reaction": [ "Step 1: React 2-chloro-3-[(2-methylphenyl)thio]pyrazine with 2-mercaptoethylamine hydrochloride in the presence of a base such as potassium carbonate to obtain the intermediate 2-[(2-methylphenyl)thio]-3-(2-sulfanyl-ethylamino)pyrazine.", "Step 2: React the intermediate obtained in step 1 with 4-fluorophenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the intermediate 2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-sulfanyl-ethyl}amino)-3-[(2-methylphenyl)thio]pyrazine.", "Step 3: React the intermediate obtained in step 2 with 2-oxoethylthiol in the presence of a base such as triethylamine to obtain the final product '2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine'." ] } | |

| 1113105-10-4 | |

Molecular Formula |

C21H15ClN6O3S |

Molecular Weight |

466.9 |

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H15ClN6O3S/c1-30-16-8-7-13(9-15(16)22)28-20(29)14-10-23-26-19(14)25-21(28)32-11-17-24-18(27-31-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,23,26) |

InChI Key |

REOJWLUFLKEOJZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)

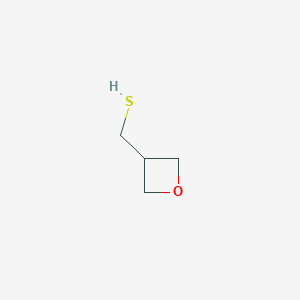

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)

![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)

![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)

![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)